molecular formula C21H26N2O3S2 B11340296 1-[(4-methylbenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11340296
M. Wt: 418.6 g/mol
InChI Key: NFZUGSBKRZSXPB-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C21H26N2O3S2 It is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the methanesulfonyl and methylsulfanyl groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step often involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions.

    Introduction of the Methylsulfanyl Group: This can be accomplished through nucleophilic substitution reactions using methylthiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 4-ETHYNYLTHIOANISOLE

Uniqueness

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the piperidine ring and the presence of both methanesulfonyl and methylsulfanyl groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C21H26N2O3S2

Molecular Weight

418.6 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O3S2/c1-16-6-8-17(9-7-16)15-28(25,26)23-12-10-18(11-13-23)21(24)22-19-4-3-5-20(14-19)27-2/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24)

InChI Key

NFZUGSBKRZSXPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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